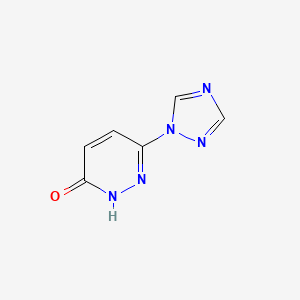

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps .Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridazine analogs and their derivatives, have shown significant importance in medicinal chemistry due to their potential pharmaceutical applications. For example, the synthesis and structural analysis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrated its potential for further pharmaceutical exploration. The study involved density functional theory calculations, Hirshfeld surface analysis, and energy frameworks to understand the molecule's properties and interactions (Sallam et al., 2021).

Regioselectivity in Cyclization Reactions

Regioselectivity plays a crucial role in the synthesis of heterocyclic compounds. For instance, the study on the regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines for the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones sheds light on the methodology for achieving specific structural motifs, which are essential for designing compounds with desired biological activities (Shawali & Gomha, 2002).

Antioxidant and Anti-inflammatory Activities

The synthesis and investigation of novel pyrimidine and its triazole fused derivatives revealed some compounds exhibiting potent antioxidant and anti-inflammatory activities. This study highlights the therapeutic potential of such compounds in managing conditions associated with oxidative stress and inflammation (Bhalgat et al., 2014).

Sequential Nucleophilic Substitution Reactions

The development of polysubstituted pyridazinones through sequential nucleophilic substitution reactions demonstrates a versatile approach to accessing a variety of functionalized heterocyclic systems. These methodologies may find applications in drug discovery, providing a pathway to novel therapeutic agents (Pattison et al., 2009).

Molecular Structure Analysis

The synthesis and molecular structure analysis of compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one emphasize the importance of detailed structural characterization in understanding the properties and potential applications of these heterocyclic compounds. Studies involving X-ray diffraction and spectroscopic techniques are crucial for confirming the molecular structure and exploring interaction mechanisms (Hwang et al., 2006).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activities . These compounds are believed to interact with various cancer cell lines, including MCF-7, Hela, and A549 .

Mode of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one may interact with its targets in a similar manner, leading to changes in cell growth and survival.

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways involved in cell growth and survival . The downstream effects of these interactions likely include changes in cell proliferation and apoptosis.

Pharmacokinetics

Similar compounds have been shown to exhibit potent inhibitory activities against various cancer cell lines , suggesting that they may have favorable ADME properties that contribute to their bioavailability and efficacy.

Result of Action

Similar compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis . This suggests that this compound may have similar effects.

Action Environment

The efficacy of similar compounds has been evaluated in vitro, suggesting that factors such as temperature, ph, and the presence of other molecules in the environment may influence their action .

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c12-6-2-1-5(9-10-6)11-4-7-3-8-11/h1-4H,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKZKKIWOKIADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146289-90-8 |

Source

|

| Record name | 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)

![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)